![molecular formula C16H19N3OS B2355364 1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone CAS No. 748783-72-4](/img/structure/B2355364.png)
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone
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Description
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a sulfanyl-containing quinazoline derivative that exhibits promising biological activity.
Scientific Research Applications
Pharmaceutical Industry
Piperidine derivatives, such as “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives have been used in the synthesis of various drugs .
Synthesis of Piperidine Derivatives
This compound could be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in medicinal chemistry .
Biological Activity
Piperidine derivatives have shown a wide range of biological activities . Therefore, “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone” could potentially be used in the development of new drugs with various biological activities .
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Compounds with a similar structure have been used as DPP-4 inhibitors . DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes . They work by increasing the levels of incretin hormones like glucagon-like peptide (GLP)-1 .
Treatment of Type 2 Diabetes
As a DPP-4 inhibitor, “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone” could potentially be used in the treatment of type 2 diabetes . Chronic treatment with DPP-4 inhibitors has been shown to improve glycemic control in diabetic rodent models .
6. Increase in Basal Levels of Active GLP-1 Chronic dosing of DPP-4 inhibitors leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . This could have long-term benefits on pancreatic alpha- and beta-cells .
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-6-8-19(9-7-12)15(20)10-21-16-13-4-2-3-5-14(13)17-11-18-16/h2-5,11-12H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQNWAUYCJNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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